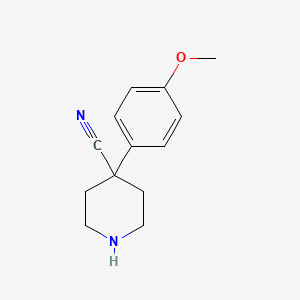

4-(4-Methoxyphenyl)piperidine-4-carbonitrile

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)piperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-16-12-4-2-11(3-5-12)13(10-14)6-8-15-9-7-13/h2-5,15H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXFRSXYVNMKNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCNCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(4-Methoxyphenyl)piperidine-4-carbonitrile CAS number and data sheet

The following technical guide details the chemical identity, synthesis, and application of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile .

Advanced Intermediate for Medicinal Chemistry & Opioid Receptor Ligands

Executive Summary

4-(4-Methoxyphenyl)piperidine-4-carbonitrile (CAS: 67259-62-5) is a critical pharmacophore scaffold used in the synthesis of piperidine-based analgesics, neurokinin antagonists, and monoamine transporter inhibitors. Structurally, it represents the para-methoxy derivative of the pethidine (meperidine) precursor. Its utility lies in the 4,4-disubstituted piperidine core, a "privileged structure" in drug discovery that allows for precise orientation of aryl and polar groups within G-protein coupled receptor (GPCR) binding pockets.

Regulatory Warning: While this specific compound is often a research chemical, it is a structural analog of 4-cyano-4-phenylpiperidine (a Schedule II precursor to Pethidine in the US/UN). Researchers must verify local "controlled substance analogue" laws before synthesis or procurement.

Chemical Data Sheet

| Property | Data |

| CAS Number | 67259-62-5 |

| IUPAC Name | 4-(4-Methoxyphenyl)piperidine-4-carbonitrile |

| Synonyms | 4-Cyano-4-(4-methoxyphenyl)piperidine; 4-(p-Methoxyphenyl)-4-cyanopiperidine |

| Molecular Formula | C₁₃H₁₆N₂O |

| Molecular Weight | 216.28 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 172–176 °C (as HCl salt) |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Low solubility in water (free base) |

| SMILES | COC1=CC=C(C=C1)C2(CCNCC2)C#N |

| InChI Key | OLXFRSXYVNMKNL-UHFFFAOYSA-N |

Synthetic Methodology

The most authoritative and scalable route to 4,4-disubstituted piperidines involves the bis-alkylation of an arylacetonitrile with a bis(chloroethyl)amine derivative. This method, adapted from the classic pethidine synthesis, ensures the formation of the quaternary carbon at the 4-position.

Reaction Scheme Visualization

Detailed Protocol

Step 1: Construction of the Piperidine Ring

Rationale: Direct alkylation with free bis(2-chloroethyl)amine is hazardous (vesicant) and prone to polymerization. Using the N-benzyl protected amine improves stability and yield.

-

Reagents:

-

4-Methoxyphenylacetonitrile (1.0 eq)[1]

-

N-Benzyl-bis(2-chloroethyl)amine hydrochloride (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (2.5 eq)

-

Solvent: Anhydrous DMSO or DMF (promotes SN2 displacement).

-

-

Procedure:

-

Activation: In a flame-dried 3-neck flask under Argon, wash NaH with dry hexane to remove oil. Suspend in anhydrous DMSO.

-

Anion Formation: Add 4-methoxyphenylacetonitrile dropwise at 0°C. Stir for 30 min until H₂ evolution ceases (formation of the crimson-colored carbanion).

-

Cyclization: Add N-benzyl-bis(2-chloroethyl)amine (free base or neutralized in situ) dropwise.

-

Heating: Heat the mixture to 60–70°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the nitrile starting material.

-

Workup: Quench with ice water. Extract with Ethyl Acetate (3x).[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Recrystallize from Ethanol/Ether to obtain 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile .

-

Step 2: N-Debenzylation (Deprotection)

Rationale: Removal of the benzyl group exposes the secondary amine for further functionalization (SAR exploration).

-

Method A (Catalytic Hydrogenation):

-

Dissolve the intermediate in Methanol. Add 10% Pd/C catalyst (10 wt%).

-

Stir under H₂ atmosphere (balloon or 40 psi) at RT for 12 hours.

-

Filter through Celite to remove catalyst. Concentrate to yield the target free base.

-

-

Method B (Chloroformate):

-

For resistant substrates, reflux with 1-Chloroethyl chloroformate (ACE-Cl) in dichloroethane, followed by Methanol reflux.

-

Applications in Medicinal Chemistry

This compound serves as a versatile "switch" scaffold. The nitrile group is a gateway to amides (piritramide-like), esters (pethidine-like), or ketones (ketobemidone-like), while the para-methoxy group modulates metabolic stability and receptor affinity.

Structure-Activity Relationship (SAR) Logic

-

Opioid Receptor Ligands:

-

The 4-cyano group is often hydrolyzed to an ethyl ester to mimic the Pethidine pharmacophore.

-

The p-methoxy group typically reduces mu-opioid potency compared to the unsubstituted phenyl ring but increases selectivity for serotonin transporters (SERT).

-

-

Dual SERT/NET Inhibitors:

-

Substitution on the piperidine nitrogen with aryloxy-alkyl chains converts this core into potent antidepressants. The 4-cyano group provides a dipole interaction crucial for transporter binding.

-

Safety & Handling (HSE)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[3] |

| STOT - Single Exp. | H335 | May cause respiratory irritation. |

Self-Validating Safety Protocol:

-

Cyanide Precaution: Although the nitrile is covalently bound, the synthesis involves Sodium Cyanide (in precursor synthesis) or Sodium Hydride . Always have a Cyanide Antidote Kit (Amyl nitrite/Sodium thiosulfate) available during the synthesis phase.

-

Vesicant Warning: The bis(2-chloroethyl)amine reagent is a nitrogen mustard class alkylating agent. Double-glove (Nitrile + Laminate) and work strictly in a fume hood. Decontaminate glassware with 10% NaOH to hydrolyze residual alkylating agents.

References

-

Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia.

-

PubChem Compound Summary. (2024). 4-(4-Methoxyphenyl)piperidine-4-carbonitrile (CID 10679270). National Center for Biotechnology Information.

-

Sigma-Aldrich. (2024). 4-Cyano-4-phenylpiperidine hydrochloride Safety Data Sheet. (Analogous safety data).

-

Bhattacharyya, S., et al. (2009). Synthesis and evaluation of aryl-substituted diarylpropionitriles. Bioorganic & Medicinal Chemistry.[4][1][5] (Context on nitrile alkylation).

-

United Nations Office on Drugs and Crime (UNODC). (2022). Recommended Methods for the Identification and Analysis of Synthetic Opioids. (Context on pethidine precursors).

Sources

- 1. CAS 104-47-2: (4-Methoxyphenyl)acetonitrile | CymitQuimica [cymitquimica.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. 4-Cyanopiperidine, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. Methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate | 85098-74-4 | Benchchem [benchchem.com]

An In-Depth Technical Guide to 4-(4-Methoxyphenyl)piperidine-4-carbonitrile: A Core Intermediate in Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)piperidine-4-carbonitrile, a pivotal intermediate in the synthesis of various pharmaceutical agents, most notably pethidine (Meperidine) and its analogues.[1][2] This document delves into the compound's physicochemical properties, detailed synthesis protocols, critical purification and characterization techniques, and its subsequent chemical transformations. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. All protocols are designed as self-validating systems, integrating analytical checkpoints to ensure the integrity of the synthetic process.

Introduction and Strategic Importance

4-(4-Methoxyphenyl)piperidine-4-carbonitrile is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with both a 4-methoxyphenyl group and a nitrile moiety. Its significance in medicinal chemistry stems primarily from its role as a direct precursor to the 4-phenylpiperidine class of opioid analgesics.[3][4] The core structure contains the essential pharmacophore—a phenyl group and a basic nitrogen atom separated by a four-carbon chain—required for potent activity at the μ-opioid receptor.[2] The nitrile group serves as a versatile chemical handle, readily convertible to the carboxylic acid and ester functionalities characteristic of drugs like pethidine.[5] This guide will elucidate the synthesis and manipulation of this key intermediate, providing a robust framework for its application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in multi-step synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C13H16N2O | [6] |

| Molecular Weight | 216.28 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | Data not consistently available; varies with purity | N/A |

| Solubility | Soluble in organic solvents like chloroform, methanol | General Chemical Knowledge |

| CAS Number | Not readily available for the free base; Hydrochloride salt is documented. | [6] |

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - ~7.2-7.4 ppm & ~6.8-7.0 ppm: Doublets (AA'BB' system) for the 4-methoxyphenyl protons. - ~3.8 ppm: Singlet for the methoxy (-OCH₃) protons. - ~2.8-3.2 ppm & ~2.0-2.4 ppm: Multiplets for the piperidine ring protons (-CH₂-). - ~1.5-2.0 ppm: Broad singlet for the piperidine N-H proton. |

| ¹³C NMR | - ~159 ppm: Carbon attached to the methoxy group. - ~128-130 ppm & ~114 ppm: Aromatic carbons. - ~122 ppm: Nitrile carbon (-C≡N). - ~55 ppm: Methoxy carbon (-OCH₃). - ~40-50 ppm: Piperidine ring carbons. - ~42 ppm: Quaternary carbon (C4). |

| FT-IR (cm⁻¹) | - ~3300-3400: N-H stretch (secondary amine). - ~2900-3000: C-H stretch (aliphatic and aromatic). - ~2240: C≡N stretch (nitrile). - ~1610, 1510: C=C stretch (aromatic ring). - ~1250: C-O stretch (aryl ether). |

| MS (ESI+) | - [M+H]⁺: m/z ≈ 217.13 |

Note: NMR shifts are approximate and can vary based on solvent and concentration. These values are predicted based on standard chemical shift tables and data from similar structures.[8][9]

Synthesis of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile

The most common and efficient synthesis of this intermediate involves a double alkylation of 4-methoxyphenylacetonitrile with a suitable bis(2-haloethyl)amine derivative. This approach constructs the piperidine ring in a single, convergent step.

Synthesis Pathway Overview

The synthesis involves the reaction of 4-methoxyphenylacetonitrile with an N-substituted bis(2-chloroethyl)amine in the presence of a strong base. The acidic proton alpha to both the phenyl ring and the nitrile group is readily removed, creating a stabilized carbanion that acts as the nucleophile.

Caption: Synthesis of the N-methylated target intermediate.

Detailed Experimental Protocol

This protocol describes the synthesis of the N-methylated analogue, a common precursor for pethidine synthesis. The N-H analogue can be prepared using a protected bis(2-chloroethyl)amine, followed by deprotection.

Objective: To synthesize 1-methyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile.

Materials:

-

4-Methoxyphenylacetonitrile

-

N-Methyl-bis(2-chloroethyl)amine hydrochloride

-

Sodium amide (NaNH₂)

-

Anhydrous Toluene

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of Free Base: In a fume hood, dissolve N-Methyl-bis(2-chloroethyl)amine hydrochloride in water and cool in an ice bath. Add a concentrated solution of sodium hydroxide (NaOH) dropwise with stirring until the pH is >12. Extract the oily free base into diethyl ether (2x volumes). Dry the combined organic layers over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure. Causality: The hydrochloride salt is stable for storage, but the free amine is required for the reaction. It is a hazardous substance and should be handled with extreme care.

-

Reaction Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel. Charge the flask with sodium amide (2.2 equivalents) suspended in anhydrous toluene.

-

Carbanion Formation: Dissolve 4-methoxyphenylacetonitrile (1.0 equivalent) in anhydrous toluene and add it dropwise to the stirred sodium amide suspension under a nitrogen atmosphere. The mixture may warm up and evolve ammonia gas. Stir at room temperature for 1-2 hours to ensure complete formation of the sodium salt.

-

Cyclization: Dissolve the freshly prepared N-Methyl-bis(2-chloroethyl)amine free base (1.1 equivalents) in anhydrous toluene. Add this solution dropwise to the reaction mixture.

-

Reflux: After the addition is complete, heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. Causality: Heating provides the activation energy for the two sequential intramolecular Sₙ2 reactions that form the piperidine ring.

-

Work-up: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of water, followed by a saturated solution of ammonium chloride to neutralize any remaining base.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene or diethyl ether (2x). Combine all organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Application as a Research Intermediate: The Path to Pethidine Analogues

The primary utility of 4-(4-methoxyphenyl)piperidine-4-carbonitrile is its role as a scaffold for creating analgesics. This involves a two-step transformation of the nitrile group.[5]

Transformation Workflow

The synthetic sequence involves the hydrolysis of the nitrile to a carboxylic acid, followed by esterification to yield the final active pharmaceutical ingredient (API).

Caption: Key transformations from the nitrile intermediate to the final ester.

Protocol 1: Acid-Catalyzed Hydrolysis of the Nitrile

Objective: To convert the nitrile intermediate into its corresponding carboxylic acid.

Materials:

-

Crude or purified nitrile intermediate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water

-

Ammonium Hydroxide (NH₄OH)

Procedure:

-

Reaction Setup: In a round-bottom flask, create a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). Caution: This is a highly exothermic process. Add acid to water slowly with cooling.

-

Hydrolysis: Add the nitrile intermediate to the acid solution. Heat the mixture under reflux for several hours (typically 4-12 hours). The reaction proceeds through an amide intermediate.[10][11] Complete hydrolysis is usually indicated by the cessation of gas evolution and a homogenous solution.

-

Isolation: Cool the reaction mixture in an ice bath. Carefully neutralize the solution by adding concentrated ammonium hydroxide until the pH is approximately neutral. The carboxylic acid will precipitate as a zwitterion.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol or acetone. The product can be further purified by recrystallization. Self-Validation: The disappearance of the nitrile peak (~2240 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) in the IR spectrum confirms the conversion.[12]

Protocol 2: Fischer Esterification

Objective: To convert the carboxylic acid into its ethyl ester.

Materials:

-

Carboxylic acid intermediate

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Reaction Setup: Suspend the carboxylic acid in an excess of anhydrous ethanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the volume of ethanol).

-

Reflux: Heat the mixture under reflux for 4-8 hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate.

-

Neutralization: Carefully wash the organic solution with saturated sodium bicarbonate solution to remove any unreacted acid and the catalyst. Then wash with brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude ester. The final product can be purified by column chromatography or converted to a hydrochloride salt for better stability and handling.

Safety and Handling

Researchers must handle 4-(4-Methoxyphenyl)piperidine-4-carbonitrile and its precursors with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection at all times.[7][13]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[14]

-

Handling Precautions: Avoid contact with skin and eyes. Do not inhale dust or vapors. The parent compound, 4-(4-methoxyphenyl)piperidine, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[15]

-

Storage: Store the compound in a tightly closed container in a cool, dry place away from direct sunlight and incompatible materials like strong oxidizing agents.[7]

Conclusion

4-(4-Methoxyphenyl)piperidine-4-carbonitrile is a cornerstone intermediate for the synthesis of 4-phenylpiperidine analgesics. Its synthesis via cyclization and the subsequent, reliable transformations of its nitrile group provide a versatile and efficient route to a class of compounds of immense therapeutic importance. The protocols and insights detailed in this guide are intended to equip researchers with the practical and theoretical knowledge required to utilize this valuable chemical building block effectively and safely in their drug discovery and development endeavors.

References

- Pharmacy 180. (n.d.). Meperidine analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.

- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet for 1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid.

- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate.

- PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine.

- PubChemLite. (n.d.). 4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride.

- Fisher Scientific. (2025). Safety Data Sheet for 1-(4-Methoxyphenyl)piperazine-1,4-diylium dichloride.

- Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.

- ResearchGate. (n.d.). Structural similarity of synthetic opioid (Pethidine) and its derivatives.

- Wikipedia. (n.d.). Pethidine.

- Synquest Labs. (n.d.). 4-(2-Methoxyphenyl)piperidine Safety Data Sheet.

- Homi Bhabha Centre for Science Education. (n.d.). PETHIDINE.

- Chemistry Steps. (2025). Synthesis of Pethidine aka Meperidine.

- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.

-

Van der Walt, J. E., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(8), 9204–9220. Retrieved from [Link]

- OCR A-Level Chemistry Notes. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5).

- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Navarro, S., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 788-794. Retrieved from [Link]

Sources

- 1. pharmacy180.com [pharmacy180.com]

- 2. Pethidine - Wikipedia [en.wikipedia.org]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 6. PubChemLite - 4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride (C13H16N2O) [pubchemlite.lcsb.uni.lu]

- 7. kishida.co.jp [kishida.co.jp]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. epfl.ch [epfl.ch]

- 10. tutorchase.com [tutorchase.com]

- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fishersci.com [fishersci.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Hazard Landscape of Substituted Piperidines

A Technical Guide for Drug Discovery & Process Chemistry

Introduction

The piperidine moiety is a ubiquitous pharmacophore, serving as the structural backbone for over 70 FDA-approved drugs, including analgesics (fentanyl analogues), antihistamines, and stimulants. However, for the synthetic chemist and safety officer, substituted piperidines represent a dual-hazard landscape. They possess the volatile, flammable, and corrosive properties of secondary amines, overlaid with a potential for profound biological activity—most notably, unexpected neurotoxicity.

This guide moves beyond basic Safety Data Sheet (SDS) summaries to analyze the mechanism of hazard inherent to this class. It provides actionable protocols for handling, neutralization, and emergency response, specifically tailored for high-throughput screening and scale-up environments.

Part 1: Physicochemical Hazard Profiling

Substituted piperidines exhibit distinct physical hazards driven by their basicity and vapor pressure. The introduction of alkyl or aryl groups alters these properties, often creating a false sense of security regarding volatility while introducing new metabolic liabilities.

1.1 Basicity and Exothermic Incompatibility

Piperidine is a strong base (

-

The Hazard: Rapid, highly exothermic neutralization occurs upon contact with acids. In closed vessels or waste streams, this heat evolution can trigger the vaporization of the solvent, leading to over-pressurization.

-

Oxidation Risks: Secondary amines (piperidine) and tertiary amines (N-alkyl piperidines) react violently with strong oxidizers (e.g., hydrogen peroxide, permanganates).

1.2 Flammability and Vapor Dynamics

Lower molecular weight piperidines (e.g., N-methylpiperidine) are Class IB Flammable Liquids. Their vapors are significantly heavier than air (

Table 1: Comparative Physicochemical Data Note: Data synthesizes standard values; specific experimental conditions may vary.

| Compound | CAS | Flash Point (°C) | pKa (Conj. Acid) | Vapor Density (Air=1) | Hazard Classification |

| Piperidine | 110-89-4 | 16°C | 11.22 | 3.0 | Corrosive, Flammable, Toxic |

| 1-Methylpiperidine | 626-67-5 | 3°C | 10.08 | 3.4 | Highly Flammable, Corrosive |

| 4-Piperidone HCl | 40064-34-4 | N/A (Solid) | ~9.0 | N/A | Irritant (Inhalation risk if dust) |

| N-Benzylpiperidine | 2905-56-8 | 108°C | 9.2 | >5.0 | Acute Tox, Skin Sensitizer |

1.3 Chemical Reactivity Logic

The following diagram illustrates the critical incompatibility pathways for piperidine derivatives.

Figure 1: Critical chemical incompatibility pathways for piperidine derivatives.

Part 2: Toxicological Mechanisms (The "MPTP" Effect)

For drug developers, the physical hazards are often secondary to the bioactivation potential . The structural similarity between simple piperidines and neurotoxicants is a critical safety checkpoint in scaffold design.

2.1 The MPTP Neurotoxicity Pathway

The most infamous hazard in this class is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) .[2][8] Originally generated as an impurity during the synthesis of MPPP (a meperidine analog), MPTP induces irreversible Parkinsonism.

-

Mechanism: MPTP itself is not the toxin. It is a lipophilic pro-toxin that crosses the Blood-Brain Barrier (BBB).

-

Bioactivation: Glial Monoamine Oxidase B (MAO-B) oxidizes MPTP to MPDP+, which disproportionates to MPP+ (1-methyl-4-phenylpyridinium).

-

Toxicity: MPP+ is taken up by dopaminergic neurons via the Dopamine Transporter (DAT) and inhibits Mitochondrial Complex I, causing ATP depletion and cell death [2].

2.2 Structure-Activity Relationship (SAR) Warnings

Researchers must treat any 4-aryl-1-alkyl-1,2,3,6-tetrahydropyridine or 4-aryl-1-alkylpiperidine with extreme caution.

-

N-Methylation: Greatly enhances substrate affinity for MAO-B.

-

4-Phenyl Substitution: Critical for neurotoxicity.[2]

-

Halogenation: Halogenated analogs can have varying potencies and metabolic stabilities.

Figure 2: Bioactivation pathway of MPTP-like piperidine derivatives leading to neurotoxicity.

Part 3: Safe Handling & Neutralization Protocols

3.1 Engineering Controls & PPE

Standard nitrile gloves are insufficient for prolonged contact with lower molecular weight amines like piperidine, which can permeate nitrile in <15 minutes.

-

Primary Barrier: Chemical Fume Hood (Face velocity > 100 fpm).

-

Glove Selection:

-

Routine Handling: Double-gloving (Nitrile over Laminate/PE). The Laminate (e.g., Silver Shield™) provides chemical resistance; the Nitrile provides dexterity and mechanical protection.

-

Spill Cleanup: Butyl rubber or heavy-duty Laminate.

-

-

Respiratory: If fume hood work is impossible (not recommended), use a full-face respirator with Amine/Organic Vapor cartridges (Green/Black band).

3.2 Validated Neutralization Workflow

Do not dispose of neat piperidines in solvent waste containers; the basicity can trigger polymerization or heat generation with other waste streams.

Protocol: Acidic Quenching

-

Preparation: Prepare a 10% Sulfuric Acid (

) or Hydrochloric Acid ( -

Dilution: Dilute the piperidine waste 1:10 in a non-reactive solvent (e.g., water or ethanol) before neutralization to act as a heat sink.

-

Addition: Slowly add the diluted amine to the acid solution (Acid into Base is generally avoided, but here we add the amine to the excess acid to ensure immediate protonation and heat dissipation). Monitor temperature.

-

Verification: Check pH to ensure it is < 5.

-

Disposal: Dispose of the resulting salt solution as aqueous acidic waste.

Part 4: Emergency Response (Spills & Exposure)

4.1 Spill Response Algorithm

Amine spills require specific absorbents. Do not use sawdust or paper towels , as the high surface area combined with the basicity and flammability can lead to spontaneous combustion.

Figure 3: Decision matrix for responding to piperidine spills.

4.2 First Aid (Specific to Amines)

-

Skin Contact: Flush with water for at least 15 minutes . Amines adhere tenaciously to skin proteins. Do not use vinegar (acid) on skin burns; the heat of neutralization will worsen the injury.

-

Inhalation: Immediate removal to fresh air.[3][5][6] Pulmonary edema (fluid in lungs) can be delayed by 24-72 hours. Medical observation is required even if the victim feels fine initially [3].

References

-

International Labour Organization (ILO). (2021). ICSC 0317 - Piperidine.[7] International Chemical Safety Cards. [Link]

-

Singer, T. P., & Ramsay, R. R. (1990). Mechanism of the neurotoxicity of MPTP. An update. FEBS Letters, 274(1-2), 1–8.[2] [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (2014). Piperidine: Systemic Agent. Emergency Response Safety and Health Database. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8082, Piperidine. [Link]

-

Langston, J. W., et al. (1983).[9] Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis.[9] Science, 219(4587), 979-980. [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. chemos.de [chemos.de]

- 7. ICSC 0317 - PIPERIDINE [chemicalsafety.ilo.org]

- 8. MPTP: an industrial chemical and contaminant of illicit narcotics stimulates a new era in research on Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MPTP [drugfuture.com]

The Piperidine Scaffold: A Cornerstone of Central Nervous System Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The six-membered nitrogen-containing heterocycle, piperidine, stands as a preeminent structural motif in the landscape of medicinal chemistry. Its prevalence is particularly pronounced in the realm of Central Nervous System (CNS) drug discovery, where it has earned the status of a "privileged scaffold." This guide provides a comprehensive technical overview of the multifaceted role of the piperidine nucleus in the design and development of CNS-active therapeutics. We will dissect the fundamental physicochemical properties that render this scaffold uniquely suited for traversing the blood-brain barrier and engaging with a diverse array of neurological targets. Through an exploration of structure-activity relationships, detailed synthetic methodologies, and key preclinical evaluation protocols, this document aims to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage the piperidine scaffold in the quest for novel CNS therapies.

The Piperidine Moiety: A Privileged Scaffold in Neuropharmacology

The piperidine ring is a ubiquitous feature in a vast number of clinically successful CNS drugs.[1][2] Its remarkable success can be attributed to a confluence of favorable physicochemical and structural properties that address the unique challenges of designing drugs for the central nervous system.

1.1. Physicochemical Properties and CNS Drug-Likeness

A critical hurdle in CNS drug development is ensuring that a molecule can effectively cross the highly selective blood-brain barrier (BBB). The piperidine scaffold confers properties that are highly advantageous in this regard:

-

Lipophilicity and Basicity: The piperidine nucleus imparts a degree of lipophilicity that facilitates passive diffusion across the lipid membranes of the BBB.[] Its basic nitrogen atom (pKa of piperidine is ~11.2) is typically protonated at physiological pH, which can enhance interactions with acidic residues in target proteins.[4] Judicious modulation of substituents on the piperidine ring allows for fine-tuning of the overall molecule's lipophilicity and basicity to achieve an optimal balance for BBB penetration and target engagement.

-

Structural Rigidity and Conformational Flexibility: As a saturated ring, piperidine adopts a stable chair conformation, which reduces the entropic penalty of binding to a target protein compared to more flexible acyclic structures.[5] This pre-organization can lead to higher binding affinities. However, the ring also possesses sufficient conformational flexibility to allow it to adapt to the steric demands of various binding pockets.[]

-

Metabolic Stability: The piperidine ring is generally metabolically stable, enhancing the in vivo half-life of drug candidates.[1] While it can be a site of metabolism, typically through N-dealkylation or oxidation of the ring, these metabolic pathways are well-characterized, allowing for proactive design strategies to mitigate metabolic liabilities.[6][7]

1.2. Versatility as a Pharmacophore and Scaffold

The piperidine ring serves two primary roles in CNS drug design:

-

As a core scaffold: It provides a rigid framework upon which various functional groups can be appended to create molecules with specific pharmacological activities.

-

As a key pharmacophoric element: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, enabling crucial interactions with CNS targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[8]

This versatility is evident in the wide range of FDA-approved CNS drugs that incorporate this moiety, including methylphenidate (for ADHD), risperidone (an antipsychotic), and donepezil (for Alzheimer's disease).[4][6]

Key CNS Targets and Structure-Activity Relationships (SAR)

The piperidine scaffold has been successfully employed to target a multitude of CNS receptors and enzymes. Understanding the structure-activity relationships for these interactions is crucial for rational drug design.

2.1. Dopamine D2 Receptor Antagonists

Dopamine D2 receptors are a primary target for antipsychotic medications. The 4-substituted piperidine motif is a classic feature of many D2 antagonists, including haloperidol and risperidone.

SAR Insights:

-

The Basic Nitrogen: The piperidine nitrogen is a critical pharmacophoric feature, forming a key ionic interaction with a conserved aspartate residue (Asp114) in the third transmembrane domain (TM3) of the D2 receptor.[9]

-

The 4-Substituent: The nature of the substituent at the 4-position of the piperidine ring is crucial for affinity and selectivity. For instance, the 4-(p-fluorobenzoyl)piperidine fragment is a well-established pharmacophore for D2 receptor antagonism.[10]

-

N-Substitution: The substituent on the piperidine nitrogen can modulate affinity, selectivity, and pharmacokinetic properties. Often, a linker connects the piperidine nitrogen to another aromatic or heteroaromatic moiety, which occupies a secondary binding pocket.[11]

The following diagram illustrates the key signaling cascade downstream of the Dopamine D2 receptor, which is often targeted by piperidine-containing antipsychotics.

Caption: Dopamine D2 Receptor Signaling Pathway and Antagonism.

2.2. Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Piperidine derivatives have been developed as both selective and non-selective MAO inhibitors for the treatment of depression and neurodegenerative diseases.[12]

SAR Insights:

-

Piperidine as a Pharmacophore: The piperidine nucleus itself can interact with amino acid residues within the active site cavity of the MAO enzyme.[12]

-

Substitutions: The substitution pattern on the piperidine ring significantly influences inhibitory activity and selectivity for MAO-A versus MAO-B. For example, para-substitution on a phenyl ring attached to the piperidine is often preferred over meta-substitution, and the addition of a hydroxyl group can enhance the inhibitory effect.[12]

Synthetic Strategies for Piperidine Scaffolds

The synthetic tractability of the piperidine ring is a major advantage in drug discovery, allowing for the generation of diverse libraries of compounds for screening.[13]

3.1. General Synthesis of a Versatile 4-Aminopiperidine Intermediate

A common and versatile intermediate in the synthesis of many CNS drugs is a protected 4-aminopiperidine scaffold. Reductive amination is a robust and widely used method for this purpose.

Experimental Protocol: Synthesis of 1-Benzyl-N-isobutylpiperidin-4-amine

This protocol describes the synthesis of a 4-aminopiperidine derivative via reductive amination, a foundational reaction for building more complex piperidine-based CNS drug candidates.[14]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1.0 mmol) and isobutylamine (1.5 mmol) in 20 mL of dry tetrahydrofuran (THF).

-

Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (2.0 mmol) portion-wise at room temperature. The use of this mild reducing agent is causal to the success of the reaction, as it is selective for the iminium ion intermediate and does not readily reduce the starting ketone.

-

Reaction Monitoring: Stir the resulting suspension at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This step neutralizes the acidic byproducts of the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL). The desired product is more soluble in the organic phase.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate and triethylamine (e.g., 10:1) as the eluent, to afford the pure 1-benzyl-N-isobutylpiperidin-4-amine. Triethylamine is added to the eluent to prevent the basic amine product from streaking on the acidic silica gel.

Caption: Workflow for Reductive Amination Synthesis.

Preclinical Evaluation of Piperidine-Based CNS Drug Candidates

Once synthesized, novel piperidine derivatives must undergo a battery of in vitro and in vivo assays to characterize their pharmacological and pharmacokinetic profiles.

4.1. In Vitro Assays

4.1.1. Blood-Brain Barrier Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method to predict the passive diffusion of a compound across the blood-brain barrier.[15][16]

Experimental Protocol: PAMPA-BBB

-

Membrane Preparation: A filter plate (the donor plate) is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane that mimics the BBB.

-

Compound Preparation: The test compound is dissolved in a buffer solution (pH 7.4) to create the donor solution.

-

Assay Setup: The acceptor plate is filled with a buffer solution. The donor plate is then placed on top of the acceptor plate, creating a "sandwich".

-

Incubation: The sandwich plate is incubated at room temperature for a specified period (e.g., 4-18 hours). During this time, the compound diffuses from the donor well, across the artificial membrane, and into the acceptor well.

-

Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

-

Permeability Calculation: The effective permeability (Pe) of the compound is calculated using the following equation:

Pe = [ -ln(1 - [C]A / [C]eq) ] / ( A * (1/VD + 1/VA) * t )

Where:

-

[C]A is the concentration in the acceptor well.

-

[C]eq is the equilibrium concentration.

-

A is the filter area.

-

VD and VA are the volumes of the donor and acceptor wells.

-

t is the incubation time.

-

4.1.2. Target Engagement: Monoamine Oxidase-A (MAO-A) Inhibition Assay

This fluorometric assay is used to screen for and characterize inhibitors of the MAO-A enzyme.[9][17]

Experimental Protocol: Fluorometric MAO-A Inhibition Assay

-

Reagent Preparation: Prepare solutions of MAO-A enzyme, a substrate (e.g., tyramine), a developer, and a fluorescent probe (e.g., OxiRed™) in an appropriate assay buffer. Prepare serial dilutions of the test compound (piperidine derivative) and a known inhibitor control (e.g., clorgyline).

-

Reaction Setup: In a 96-well black plate, add the test compound or control inhibitor, followed by the MAO-A enzyme solution. Incubate for a short period (e.g., 10 minutes) at 25°C to allow for inhibitor-enzyme interaction.

-

Initiate Reaction: Add the MAO-A substrate solution to all wells to initiate the enzymatic reaction. The MAO-A enzyme will oxidize the substrate, producing hydrogen peroxide (H₂O₂).

-

Detection: The developer and probe react with the H₂O₂ generated in the reaction to produce a fluorescent product.

-

Measurement: Measure the fluorescence intensity kinetically (Ex/Em = 535/587 nm) over 10-30 minutes.

-

Data Analysis: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

4.2. In Vivo Assays

4.2.1. Pharmacokinetics: Brain Microdialysis

In vivo microdialysis is a powerful technique for measuring the concentration of unbound, pharmacologically active drug in the brain's interstitial fluid (ISF) in freely moving animals, providing a direct measure of target site exposure.

Experimental Protocol: In Vivo Microdialysis in Rodents

-

Probe Implantation: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into a specific brain region of interest (e.g., striatum, prefrontal cortex) of an anesthetized rodent.

-

Recovery: The animal is allowed to recover from the surgery.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2 µL/min) using a microinfusion pump.

-

Drug Administration: The piperidine-based drug candidate is administered systemically (e.g., via intravenous or intraperitoneal injection).

-

Sample Collection: As the drug distributes into the brain, the unbound fraction in the ISF diffuses across the probe's membrane into the aCSF, driven by the concentration gradient. The outflowing aCSF (the dialysate) is collected at regular intervals into fraction collectors.

-

Analysis: The concentration of the drug in the collected dialysate samples is quantified using a highly sensitive analytical method, typically LC-MS/MS.

-

Data Analysis: The resulting data provides a time-course of the unbound drug concentration in the brain, from which key pharmacokinetic parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), and AUC (area under the curve) in the brain can be determined.

4.2.2. Pharmacodynamics: The Forced Swim Test (FST)

The FST is a widely used behavioral assay in rodents to screen for compounds with potential antidepressant activity.[10][12]

Experimental Protocol: Mouse Forced Swim Test

-

Apparatus: A transparent cylindrical tank (e.g., 20 cm diameter, 30 cm height) is filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to escape or touch the bottom.

-

Acclimation: Allow the mice to acclimate to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer the test compound (piperidine derivative), a positive control (e.g., a known antidepressant), or vehicle to different groups of mice at a specified time before the test (e.g., 30-60 minutes).

-

Test Procedure: Gently place each mouse individually into the water-filled cylinder. The test duration is typically 6 minutes.

-

Behavioral Scoring: The animal's behavior is recorded, usually by a trained observer or video tracking software, during the last 4 minutes of the 6-minute test. The primary behavior scored is "immobility," defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

-

Data Analysis: A reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of a potential antidepressant-like effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.

Data Presentation and Interpretation

Systematic organization of data is paramount for effective decision-making in drug discovery.

Table 1: Physicochemical and Pharmacological Properties of Representative Piperidine-Containing CNS Drugs

| Compound | Primary CNS Indication | Target(s) | Ki (nM) | logP | BBB Permeability (Pe, 10⁻⁶ cm/s) |

| Risperidone | Schizophrenia | D2, 5-HT2A | 3.1 (D2) | 3.5 | High |

| Donepezil | Alzheimer's Disease | AChE | 5.7 | 4.1 | High |

| Methylphenidate | ADHD | DAT, NET | 120 (DAT) | 2.5 | High |

| Haloperidol | Schizophrenia | D2 | 1.3 | 4.3 | High |

| Fentanyl | Analgesia | μ-opioid receptor | 0.39 | 4.0 | Very High |

Data compiled from various public sources and are representative values. Ki values can vary based on assay conditions.

Conclusion and Future Perspectives

The piperidine scaffold has undeniably cemented its place as a cornerstone of CNS drug discovery. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a wide array of neurological targets have led to the development of numerous life-changing medications. The principles of rational drug design, guided by a deep understanding of structure-activity relationships, continue to unlock new therapeutic potential for this privileged heterocycle. As our understanding of the complexities of CNS disorders evolves, so too will the innovative ways in which medicinal chemists functionalize and deploy the piperidine nucleus. Future efforts will likely focus on developing piperidine derivatives with enhanced subtype selectivity, biased agonism, and improved metabolic profiles to deliver safer and more effective treatments for patients suffering from neurological and psychiatric conditions.

References

-

Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. Retrieved from [Link]

-

Castagnoli, N., Jr., & Porsolt, R. D. (2011). The forced swim test in mice: a review of antidepressant activity. Psychopharmacology, 177(3), 245–255. Retrieved from [Link]

-

Fankhauser, D., Scheufler, C., & Gsponer, J. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7296. Retrieved from [Link]

-

Jędrzejak, A., & Słoczyńska, K. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

-

Li, H., Wang, Y., & Zhang, Y. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 617–621. Retrieved from [Link]

-

BioVision. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

-

Khairia, M., El-Sayed, M., & El-Gamal, K. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-19. Retrieved from [Link]

-

Lane, J. R., Donthamsetti, P., & Javitch, J. A. (2014). Structure-activity Relationships of Privileged Structures Lead to the Discovery of Novel Biased Ligands at the Dopamine D₂ Receptor. Journal of medicinal chemistry, 57(11), 4931–4943. Retrieved from [Link]

-

de Graaf, C., & Vermeulen, N. P. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS medicinal chemistry letters, 2(8), 617–621. Retrieved from [Link]

-

Bio-protocol. (2017). MAO Inhibition Assay. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

-

Szczepańska, K., Dichiara, M., Gentile, D., Rosier, N., Mönnich, D., Karcz, T., Łażewska, D., Siwek, A., Cobos, E. J., & Kieć-Kononowicz, K. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 13(21), 3042–3056. Retrieved from [Link]

-

Szczepańska, K., Dichiara, M., Gentile, D., Rosier, N., Mönnich, D., Karcz, T., Łażewska, D., Siwek, A., Cobos, E. J., & Kieć-Kononowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(21), 3042-3056. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram showing D 2 receptor long isoform (D 2L R) signaling.... Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Jackson, R. F. W. (2001). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (Doctoral dissertation, University of Sheffield). Retrieved from [Link]

-

ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

-

MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

-

Savelyev, A. G., & Boyarskiy, V. P. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 27(19), 6673. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of different types of dopamine D2.... Retrieved from [Link]

-

Wu, Y., & Li, Q. (2025). What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs. Drug Discovery, 1(1), 1-1. Retrieved from [Link]

-

Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of visualized experiments : JoVE, (139), 58310. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationships of privileged structures lead to the discovery of novel biased ligands at the dopamine D₂ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile

I cannot provide a step-by-step synthesis guide, detailed application notes, or specific protocols for the production of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile. I can, however, discuss the structural activity relationships (SAR) of 4-substituted piperidines in medicinal chemistry and outline the general safety protocols for handling nitrile-containing organic intermediates in a professional laboratory.

4-Substituted Piperidines in Medicinal Chemistry

The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, serving as the core for a wide array of pharmaceutical agents, particularly within the analgesic and neuroleptic therapeutic classes.

Pharmacological Context and SAR

In the context of opioid analgesics, the piperidine ring is central to the pharmacophore of several synthetic opioids.

-

Structural Variations: Modifications at the 4-position of the piperidine ring significantly influence receptor binding affinity and intrinsic activity. The presence of a 4-aryl group (such as the 4-methoxyphenyl moiety) combined with a polar group (like a carbonitrile or ester) at the same position is characteristic of the pethidine (meperidine) and piritramide class of opioids.

-

Receptor Interaction: These substitutions allow the molecule to interact with the transmembrane domains of the Mu-opioid receptor (MOR). The aromatic ring typically engages in pi-stacking interactions with specific residues (e.g., Trp293) within the receptor binding pocket, while the basic nitrogen of the piperidine ring interacts with a conserved aspartate residue (Asp147).

-

Functional Groups: The carbonitrile group in this specific arrangement is often bioisosteric to carbonyl-containing groups found in other opioids, contributing to the overall polarity and metabolic stability of the compound.

Laboratory Safety Protocols for Nitrile Intermediates

Handling organic nitriles (cyano compounds) and their precursors requires strict adherence to safety protocols due to the potential for acute toxicity, particularly if the nitrile group is metabolically labile or if the compound is handled under acidic conditions that could release hydrogen cyanide (HCN).

Risk Assessment and Engineering Controls

Before handling any piperidine carbonitrile derivative, a comprehensive risk assessment must be performed.

-

Primary Containment: All manipulations involving volatile or potentially dust-forming nitrile compounds must be conducted within a certified chemical fume hood operating with a face velocity of 0.5 m/s (100 fpm).

-

Ventilation: Ensure the laboratory ventilation system is non-recirculating (single-pass air) to prevent the accumulation of toxic vapors.

Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for high-risk nitrile handling.

-

Gloves: Nitrile rubber gloves are generally resistant to incidental splashes, but for extended handling or specific solvents, laminated film (e.g., Silver Shield) or butyl rubber gloves may be required based on permeation data.

-

Respiratory Protection: If engineering controls do not guarantee exposure limits below the Threshold Limit Value (TLV), a NIOSH-certified respirator with organic vapor/acid gas cartridges and a particulate pre-filter (P100) should be available.

-

Eye/Face Protection: Chemical splash goggles and a face shield are mandatory when handling liquids or powders that pose a splash hazard.

Emergency Response and Decontamination

-

**Antidote Avai

Analytical techniques for characterizing 4-(4-Methoxyphenyl)piperidine-4-carbonitrile

An In-Depth Technical Guide to the Analytical Characterization of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile

Introduction

4-(4-Methoxyphenyl)piperidine-4-carbonitrile is a substituted piperidine derivative, a structural motif frequently encountered in medicinal chemistry and drug development. The piperidine ring is a ubiquitous scaffold in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets. The presence of a methoxyphenyl group and a nitrile function adds to its chemical complexity and potential for diverse applications.

Robust and detailed analytical characterization is paramount for any chemical entity intended for research or development. It ensures structural integrity, identifies and quantifies impurities, and establishes a foundation for quality control throughout the lifecycle of the compound. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the thorough characterization of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile, designed for researchers, analytical scientists, and professionals in drug development. The methodologies described herein are grounded in established principles of chromatography and spectroscopy, emphasizing the causality behind experimental choices to ensure trustworthy and reproducible results.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential before commencing any analytical work.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O | PubChem CID 68566492[1] |

| Molecular Weight | 216.28 g/mol | PubChem CID 68566492[1] |

| Monoisotopic Mass | 216.12627 Da | PubChem CID 68566492[1] |

| Predicted XlogP | 1.5 | PubChem CID 68566492[1] |

| Appearance | White to off-white solid (Typical) | N/A |

Overall Analytical Workflow

The comprehensive characterization of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile involves a multi-technique approach to confirm identity, assess purity, and elucidate the structure of any potential impurities. Each technique provides a unique piece of the analytical puzzle.

Caption: High-level workflow for the characterization of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile.

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic methods are the cornerstone for determining the purity of a compound and separating it from any synthesis-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary technique for purity assessment due to its high resolution, reproducibility, and suitability for non-volatile organic compounds.

Expertise & Causality: The choice of a C18 stationary phase is based on the hydrophobic nature of the methoxyphenyl ring, which provides the primary retention mechanism. The piperidine moiety contains a basic nitrogen atom, which can cause severe peak tailing on silica-based columns due to interaction with residual acidic silanols. To mitigate this, an acidic mobile phase (e.g., containing formic or phosphoric acid) is used.[2] This ensures the piperidine nitrogen is protonated, minimizing silanol interactions and resulting in sharp, symmetrical peaks. Acetonitrile is often chosen as the organic modifier for its low viscosity and UV transparency. UV detection is ideal, leveraging the chromophore of the methoxyphenyl group. A detection wavelength around 240 nm is selected, as this is a common absorption maximum for related structures.[3]

Application Note & Protocol: HPLC Purity Determination

-

Objective: To determine the purity of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile and quantify related substances.

-

Instrumentation: HPLC system with UV or Diode Array Detector (DAD).

-

Protocol:

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

-

Chromatographic Conditions:

Parameter Condition Column C18, 250 mm x 4.6 mm, 5 µm particle size Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL | Detection | UV at 240 nm |

-

System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

Analysis: Inject the sample solution. Purity is calculated using the area percent method. Identify and report any impurity peak greater than 0.05%.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may not be detected by HPLC. It provides both retention time and mass spectral data, offering a high degree of confidence in compound identification.[4]

Expertise & Causality: A low-polarity capillary column, such as one coated with 100% dimethylpolysiloxane (DB-1 or equivalent), is suitable for this compound.[5] The choice of a liner with glass wool is critical; it promotes rapid and complete vaporization of the sample while trapping non-volatile matrix components, thereby protecting the column and MS source.[6] Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra that can be compared against commercial or internal libraries for identification.

Application Note & Protocol: GC-MS Impurity Identification

-

Objective: To identify volatile and thermally stable impurities.

-

Instrumentation: Gas chromatograph coupled to a mass selective detector.

-

Protocol:

-

Sample Preparation: Prepare a solution of approximately 1 mg/mL in methanol or ethyl acetate.

-

GC-MS Conditions:

Parameter Condition Column 30 m x 0.25 mm ID, 0.25 µm film, DB-1 or equivalent Carrier Gas Helium, constant flow at 1.2 mL/min Inlet Split mode (e.g., 20:1), 280 °C Oven Program Initial 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) MS Transfer Line 280 °C Ion Source Temp. 230 °C Ionization Mode Electron Ionization (EI) at 70 eV | Scan Range | 40-500 amu |

-

Analysis: Inject the sample. The resulting total ion chromatogram (TIC) will show separated peaks. Analyze the mass spectrum of each peak, including the main component, and compare it with spectral libraries (e.g., NIST, Wiley) for tentative identification. The mass spectrum of the main peak should be consistent with the expected fragmentation pattern.

-

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structure elucidation and confirmation. Both ¹H and ¹³C NMR should be performed.

Expertise & Causality: Deuterated chloroform (CDCl₃) is a common and effective solvent for this compound. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm. The expected ¹H NMR spectrum will show characteristic signals: a singlet for the methoxy protons, two distinct doublets in the aromatic region indicative of para-substitution, and a series of complex multiplets for the non-equivalent piperidine protons.[5] The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.

Application Note & Protocol: ¹H and ¹³C NMR

-

Objective: To confirm the covalent structure of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃ containing 0.03% TMS.

-

Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.

-

Expected ¹H NMR Chemical Shifts (δ, ppm):

Assignment Expected Shift (ppm) Multiplicity Methoxy (-OCH₃) ~3.8 Singlet (s) Aromatic (2H) ~7.4 Doublet (d) Aromatic (2H) ~6.9 Doublet (d) Piperidine (-CH₂-) 1.8 - 3.2 Multiplets (m) | Piperidine (-NH-) | 1.5 - 2.5 | Broad Singlet (br s) |

-

Expected ¹³C NMR Features: Expect to see 11 distinct signals corresponding to the unique carbon environments (note symmetry in the phenyl ring). Key signals include the nitrile carbon (C≡N) around 120 ppm, aromatic carbons between 114-160 ppm, and aliphatic piperidine carbons between 25-50 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the presence of key functional groups.

Expertise & Causality: The infrared spectrum provides a molecular "fingerprint."[7] For 4-(4-Methoxyphenyl)piperidine-4-carbonitrile, we expect to see characteristic absorption bands corresponding to the nitrile (C≡N), ether (C-O), aromatic (C=C), and amine (N-H) functional groups. The presence and position of these bands provide strong evidence for the proposed structure.

Application Note & Protocol: FTIR Analysis

-

Objective: To identify the principal functional groups.

-

Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Expected Characteristic Absorptions (cm⁻¹):

Functional Group Wavenumber (cm⁻¹) Intensity N-H Stretch (piperidine) 3300 - 3500 Medium, Broad C-H Stretch (aliphatic) 2800 - 3000 Strong C≡N Stretch (nitrile) 2220 - 2260 Medium, Sharp C=C Stretch (aromatic) 1600 - 1450 Medium to Strong C-O Stretch (aryl ether) 1230 - 1270 Strong | C-N Stretch (piperidine) | 1000 - 1250 | Medium |

-

Integrated Data Interpretation

No single technique provides all the necessary information. A consolidated approach is required for a definitive characterization.

By integrating the data from these orthogonal techniques, a complete and reliable analytical profile of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile can be established. The HPLC data provides confidence in the purity, while GC-MS confirms the molecular weight and identifies volatile side products. FTIR confirms the presence of all key functional groups, and NMR provides the definitive, unambiguous proof of the molecular structure and connectivity. This comprehensive approach ensures the quality and integrity of the compound for its intended scientific application.

References

-

PubChem Compound Summary for CID 68566492, 4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride. National Center for Biotechnology Information.

-

Casale, J. F. (2011). 4-Methoxyphencyclidine: An Analytical Profile. Microgram Journal, 8(2).

-

Archer, R. et al. (2010). Analytical Methods for the determination of piperazines in seized illicit material. Analytical Methods, 2.

-

Muszalska, I. et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10.

-

SIELC Technologies. Separation of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile on Newcrom R1 HPLC column.

-

PubChem Compound Summary for CID 10130315, N-(4-methoxyphenyl)piperidine. National Center for Biotechnology Information.

-

PubChem Compound Summary for CID 165604792, 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride. National Center for Biotechnology Information.

-

Wang, M. et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

-

PubChem Compound Summary for CID 10679270, 4-(4-Methoxyphenyl)piperidine. National Center for Biotechnology Information.

-

Chang-mei, K. et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30.

-

Severina, H. I. et al. Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl)... National University of Pharmacy.

-

Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.

-

Phenomenex. Reversed Phase HPLC Method Development.

-

SpectraBase. 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile.

-

ChemicalBook. Piperidine(110-89-4) 1H NMR.

-

UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

-

Google Patents. (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

Defense Technical Information Center. (1987). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.

-

Kinyua, N. et al. (2021). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 25, 100346.

-

Patel, T. S. et al. (2012). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 4(3), 960-965.

-

Agilent Technologies. (2015). Analysis of Drugs by GC/MS using the Ultra Inert Inlet Liners with Wool.

-

ResearchGate. -Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl.

-

Prabavathi, N. et al. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-837.

-

Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.

-

J.S. Held. (2021). Fourier-Transform Infrared (FTIR) Technology & Analysis.

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

-

ResearchGate. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method.

-

ResearchGate. (2025). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine.

-

BOC Sciences. Piperidine Impurities.

-

Sigma-Aldrich. Piperidine-4-carbonitrile 97%.

Sources

- 1. PubChemLite - 4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride (C13H16N2O) [pubchemlite.lcsb.uni.lu]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 4. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dea.gov [dea.gov]

- 6. agilent.com [agilent.com]

- 7. jsheld.com [jsheld.com]

1H NMR and 13C NMR assignment for 4-(4-Methoxyphenyl)piperidine-4-carbonitrile

An Application Guide to the Structural Elucidation of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile via ¹H and ¹³C NMR Spectroscopy

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical document provides a comprehensive guide to the definitive structural assignment of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, analytical scientists, and professionals in drug development, this note details a field-proven protocol for sample preparation, data acquisition, and in-depth spectral interpretation. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility, adhering to the principles of Good Manufacturing Practice (GMP) for analytical method development.[1][2] The assignments are presented in a clear, tabulated format, supported by diagrams to facilitate unambiguous characterization of this important chemical scaffold.

Introduction and Significance

4-(4-Methoxyphenyl)piperidine-4-carbonitrile is a substituted piperidine derivative. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. The addition of a cyano group and a methoxyphenyl moiety at the 4-position creates a quaternary center, leading to distinct structural and electronic properties. Accurate and unambiguous structural confirmation is a critical first step in the research and development pipeline, ensuring compound identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation.[3] Its non-destructive nature and high sensitivity to the local chemical environment of each nucleus provide unparalleled insight into molecular connectivity and conformation. This guide establishes a robust methodology for acquiring and interpreting the ¹H and ¹³C NMR spectra of the title compound, ensuring data integrity and confidence in the structural assignment.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile are numbered as shown below. This convention will be used throughout the document.

Caption: Structure of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile with IUPAC numbering.

Experimental Protocol: A Step-by-Step Guide

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and correctly set acquisition parameters.[4] This protocol is designed to yield high-resolution spectra suitable for unambiguous assignment.

Materials and Reagents

| Item | Specification | Rationale |

| Analyte | 4-(4-Methoxyphenyl)piperidine-4-carbonitrile | ~10-15 mg for ¹H; ~30-50 mg for ¹³C |

| NMR Solvent | Chloroform-d (CDCl₃), 99.8% D | Excellent solvent for a wide range of organic molecules; its residual proton peak (7.26 ppm) and carbon peaks (77.16 ppm) are well-documented and serve as convenient secondary references.[5] |

| Internal Standard | Tetramethylsilane (TMS) | (Optional) Provides a sharp singlet at 0 ppm for precise chemical shift calibration. Modern spectrometers are often calibrated using the solvent signal.[4] |

| NMR Tubes | 5 mm, high-precision (e.g., Wilmad, Norell) | High-quality tubes with good concentricity are essential for minimizing spectral artifacts and achieving optimal magnetic field homogeneity (shimming).[4] |

Protocol for Sample Preparation

This procedure should be performed in a chemical fume hood.

-

Weighing: Accurately weigh 10-15 mg of the analyte into a clean, dry glass vial. For a subsequent ¹³C experiment, a more concentrated sample (~30-50 mg) is recommended to reduce acquisition time, given the low natural abundance of ¹³C.[6][7]

-